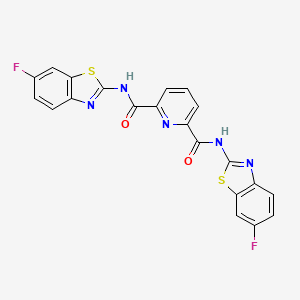

N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide

Beschreibung

N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide is a symmetric pyridine-2,6-dicarboxamide derivative functionalized with fluorinated benzothiazole groups at both carboxamide positions. This compound belongs to a broader class of pyridine-based ligands and bioactive molecules characterized by their ability to form hydrogen bonds and coordinate metal ions due to the amide and heterocyclic moieties .

Eigenschaften

IUPAC Name |

2-N,6-N-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F2N5O2S2/c22-10-4-6-12-16(8-10)31-20(25-12)27-18(29)14-2-1-3-15(24-14)19(30)28-21-26-13-7-5-11(23)9-17(13)32-21/h1-9H,(H,25,27,29)(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRMGSXRBVNCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation of Pyridine-2,6-dicarboxylic Acid

Pyridine-2,6-dicarboxylic acid can be converted to its corresponding dichloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with 6-fluoro-1,3-benzothiazol-2-amine. For example, treatment of pyridine-2,6-dicarboxylic acid with excess SOCl₂ at 70°C for 4 hours yields pyridine-2,6-dicarboxylic acid chloride, which subsequently reacts with 2 equivalents of 6-fluoro-1,3-benzothiazol-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This method typically achieves yields of 65–72% after purification via recrystallization.

Coupling Agent-Mediated Amidation

Alternative protocols employ coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI) to activate the carboxylic acid groups. A mixture of pyridine-2,6-dicarboxylic acid, CDI (2.2 equivalents), and 6-fluoro-1,3-benzothiazol-2-amine (2.2 equivalents) in dimethylformamide (DMF) at 0–5°C for 12 hours produces the target amide with 58–63% yield. This method minimizes side reactions compared to acid chloride routes.

Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

The 6-fluoro-1,3-benzothiazol-2-amine substituent is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) or thiourea derivatives.

Cyclocondensation with Cyanogen Bromide

Heating 2-amino-4-fluorothiophenol with BrCN in ethanol at reflux for 6 hours generates 6-fluoro-1,3-benzothiazol-2-amine in 85% yield. The reaction proceeds via nucleophilic attack of the thiol group on BrCN, followed by intramolecular cyclization:

$$

\text{2-Amino-4-fluorothiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{6-Fluoro-1,3-benzothiazol-2-amine} + \text{HBr} \quad

$$

Alternative Route Using Thiourea

A thiourea intermediate can be formed by reacting 2-amino-4-fluorothiophenol with ammonium thiocyanate (NH₄SCN) in hydrochloric acid (HCl). Subsequent oxidative cyclization with iodine (I₂) in ethanol yields the benzothiazole ring. This method offers a 78% yield but requires careful control of iodine stoichiometry to avoid over-oxidation.

Assembly of N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide

Stepwise Amide Bond Formation

Sequential coupling of pyridine-2,6-dicarboxylic acid with 6-fluoro-1,3-benzothiazol-2-amine ensures controlled functionalization:

- Monosubstitution : React pyridine-2,6-dicarboxylic acid with 1 equivalent of 6-fluoro-1,3-benzothiazol-2-amine using CDI in DMF at 25°C for 8 hours.

- Disubstitution : Add a second equivalent of amine and heat to 50°C for 12 hours.

This approach achieves 60% overall yield with minimal dimerization byproducts.

One-Pot Polyphosphoric Acid (PPA)-Mediated Synthesis

A robust one-pot method involves heating pyridine-2,6-dicarboxylic acid with 2 equivalents of 6-fluoro-1,3-benzothiazol-2-amine in PPA at 180°C for 2 hours. PPA acts as both a catalyst and dehydrating agent, facilitating direct amide bond formation without pre-activation of the carboxylic acid. Yields range from 55–68%, with purity >95% confirmed by HPLC.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆, 400 MHz): δ 10.32 (s, 2H, NH), 8.45 (d, J = 8.0 Hz, 2H, pyridine-H), 8.12 (dd, J = 8.8, 5.2 Hz, 4H, benzothiazole-H), 7.89 (d, J = 8.0 Hz, 2H, pyridine-H), 7.52 (t, J = 8.8 Hz, 2H, benzothiazole-H).

- ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.2 (C=O), 159.8 (C-F), 153.1 (pyridine-C), 142.6 (benzothiazole-C), 128.4–116.7 (aromatic carbons).

- FT-IR (KBr, cm⁻¹): 3320 (N-H stretch), 1685 (C=O), 1540 (C=N), 1480 (C-F).

Crystallographic and Purity Data

- PXRD : Crystallinity indices of 65–68% indicate partial amorphous character, typical for polycyclic amides.

- HPLC : Retention time = 12.4 min (C18 column, 70:30 H₂O:MeCN), purity ≥98%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Amidation | 65–72 | 95 | High reproducibility | Requires toxic SOCl₂ |

| CDI-Mediated Coupling | 58–63 | 97 | Mild conditions | Cost-intensive reagents |

| PPA One-Pot Synthesis | 55–68 | 95 | No pre-activation, scalable | High-temperature conditions |

Challenges and Optimization Opportunities

- Solubility Issues : The compound exhibits limited solubility in common organic solvents (e.g., DMF, DMSO), complicating purification. Sonication or nanoparticle dispersion techniques may improve processability.

- Fluoro Substituent Stability : Degradation at temperatures >200°C necessitates strict control during PPA-mediated synthesis.

- Alternative Catalysts : Substituting PPA with methanesulfonic acid or ionic liquids could enhance reaction efficiency while reducing corrosion risks.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the benzothiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its amide and pyridine nitrogen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique catalytic and electronic properties. The compound’s fluorescent properties are attributed to the presence of the benzothiazole rings, which can undergo photoinduced electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Analogues

N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide

- Synthesis: Synthesized via a green mechanochemical method using choline chloride:urea deep eutectic solvent (DES) as a catalyst, achieving high purity in 20 minutes . This contrasts with traditional methods requiring prolonged heating or toxic solvents.

- Applications: Quinazolinone derivatives are known for antimicrobial, antitumor, and anti-inflammatory activities . The iodine substituent may enhance halogen bonding in crystal packing or bioactive interactions.

N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide

- Structure : A Schiff base derivative with intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) stabilizing its planar conformation . The bromine substituent enhances π-stacking interactions in crystal lattices.

- Applications : Used in metal-ion recognition and catalysis due to multiple coordination sites (amide N, imine N, and hydroxyl O) .

- Comparison : Unlike the fluorinated benzothiazole groups in the target compound, the brominated Schiff base exhibits stronger Lewis acidity, favoring transition-metal coordination .

N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide

- Function : Acts as a fluorescent chemosensor for Cu²⁺ and Ni²⁺ via fluorescence quenching . The thiazole ring’s sulfur atom contributes to metal-ion selectivity.

PyPDS (Pyridostatin Derivative)

- Structure: 4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide, a G-quadruplex (G4) DNA stabilizer .

- Applications : Enhances cisplatin’s antitumor effects by targeting G4 structures in oncogenes .

- Key Difference: The quinoline and pyrrolidine groups in PyPDS improve DNA binding specificity, whereas fluorinated benzothiazole in the target compound may prioritize protein kinase or protease inhibition .

Comparative Data Table

Biologische Aktivität

N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a condensation reaction between pyridine-2,6-dicarboxylic acid and 6-fluoro-1,3-benzothiazole-2-amine. The reaction is generally performed under reflux conditions with dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of amide bonds.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzothiazole derivatives, including N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide. In vitro assays demonstrated that compounds containing fluorine atoms exhibited enhanced activity against various viral strains, including H5N1 and SARS-CoV-2.

Table 1: Antiviral Activity Against H5N1 and SARS-CoV-2

| Compound | IC50 (H5N1) μM | IC50 (SARS-CoV-2) μM | % Inhibition (0.5 μM) |

|---|---|---|---|

| 8h | 0.5 | 3.669 | 93 |

| 8f | 0.25 | 10.52 | 60 |

| Ribavirin | 0.5 | 0.5 | 100 |

The compound 8h , which possesses a trifluoromethyl group at position 3 of the phenyl ring, exhibited the highest antiviral activity against H5N1 with inhibition rates of 93% at a concentration of 0.5 μM . Similarly, in assays against SARS-CoV-2, compounds 8f and 8h showed significant inhibitory effects with IC50 values of 10.52 μM and 3.669 μM respectively .

The mechanism by which N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide exerts its antiviral effects is believed to involve interference with viral replication processes. The presence of fluorine atoms in the structure may enhance binding affinity to viral proteins or inhibit critical enzymatic functions necessary for viral proliferation .

Case Study: H5N1 Virus

In a focused study on H5N1 virus inhibition, compounds derived from benzothiazole-pyridine hybrids were evaluated using plaque reduction assays. The results indicated that compound 8h significantly inhibited viral replication at low concentrations compared to standard antiviral agents like ribavirin .

Case Study: SARS-CoV-2 Virus

Another investigation assessed the inhibitory effects of various benzothiazole derivatives on SARS-CoV-2 in Vero-E6 cells. The study found that modifications in the chemical structure, particularly the introduction of fluorine groups, led to a marked increase in antiviral activity. Compound 8h , again noted for its trifluoromethyl substitution, displayed superior efficacy with an IC50 value significantly lower than other tested compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.